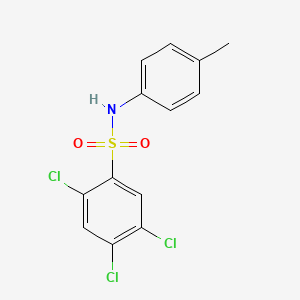

2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide

Descripción

BenchChem offers high-quality 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)17-20(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLIPMSYJYHJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unlocking the Pharmacological Versatility of N-Aryl Benzenesulfonamides: A Technical Blueprint for Drug Development

Executive Summary

N-aryl benzenesulfonamides represent a highly versatile and structurally modular class of pharmacophores in modern medicinal chemistry. While historically recognized for their antimicrobial and diuretic properties, recent high-throughput screening and rigorous structure-activity relationship (SAR) optimizations have unveiled their profound potential in oncology[1]. This technical guide explores the dual mechanistic nature of these compounds—specifically their capacity to act as mitochondrial uncouplers and Wnt/β-catenin signaling inhibitors—and provides self-validating experimental protocols for their synthesis and biological evaluation.

Core Mechanisms of Action: Causality and Pathway Dynamics

The therapeutic efficacy of N-aryl benzenesulfonamides in cancer models (such as hepatocellular carcinoma and epithelial ovarian cancer) is driven by a complex, interconnected network of cellular stress responses.

Mitochondrial Uncoupling and AMPK Activation

Certain N-aryl benzenesulfonamides, such as Y3 and FH535, function as potent mitochondrial proton uncouplers[2]. To act as a protonophore, a molecule requires two structural features: a lipophilic backbone to traverse the inner mitochondrial membrane and an ionizable group to reversibly bind protons. The secondary sulfonamide nitrogen provides this critical ionizable N-H bond[3].

The Causal Cascade:

-

Proton Translocation: The compound facilitates proton influx across the mitochondrial membrane, bypassing ATP synthase (Complex V).

-

Energy Depletion: This uncoupling drastically reduces mitochondrial ATP production, leading to a spike in the cellular AMP/ATP ratio[3].

-

AMPK Activation: The energy deficit is sensed by AMP-activated protein kinase (AMPK), which becomes phosphorylated and activated[3].

-

ER Stress and Apoptosis: Sustained AMPK activation triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). The dissociation of the ER chaperone protein GRP78 initiates ER stress-associated apoptosis, culminating in immunogenic cell death[2].

Mechanistic Proof: The causality of this pathway is validated by N-methylation. Synthesizing N-methylated analogs (e.g., Y3-M or FH535-M) removes the ionizable proton. These analogs completely fail to induce mitochondrial uncoupling, AMPK activation, or subsequent cell death, proving the necessity of the N-H bond[2][3].

Wnt/β-Catenin Pathway Inhibition

Parallel to their metabolic effects, these compounds antagonize the canonical Wnt signaling pathway. FH535 impairs the association of the β-catenin/Tcf4 transcriptional complex[4]. By blocking this interaction, the compounds downregulate the transcription of key oncogenes, including c-Myc and Cyclin D1, leading to G1/S phase cell cycle arrest[4].

Caption: Dual mechanism of N-aryl benzenesulfonamides mediating Wnt inhibition and mitochondrial uncoupling.

Quantitative Structure-Activity Relationship (SAR) Profiling

Systematic structural modifications to the benzenesulfonamide core dictate its potency and primary mechanism of action. The table below summarizes key quantitative findings from recent SAR studies[1][2][3].

| Compound | Structural Modification | Primary Target / Mechanism | Biological Activity / Outcome |

| FH535 (1a) | 2,5-dichloro-N-(2-methyl-4-nitrophenyl) | Wnt/β-catenin & Uncoupling | Baseline inhibition of Huh-7 carcinoma proliferation[1]. |

| Compound 1h | 2,6-dichloro, N-2-methyl-4-hydroxymethylphenyl | Wnt/β-catenin | 2x more active than FH535 in [3H]-thymidine assays[1]. |

| Y3 | Optimized N-aryl benzenesulfonamide | Mitochondrial Uncoupling | Induces profound ER stress and apoptosis in EOC cells[2]. |

| FH535-M / Y3-M | N-methylation of the sulfonamide | None (Inactive Control) | Complete loss of proton translocation and Wnt inhibition[3]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls verify that the observed biological effects are causally linked to the intended mechanism.

Synthesis of N-Aryl Benzenesulfonamides

The modular synthesis relies on direct sulfonylation, allowing for rapid generation of analog libraries[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the substituted aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) or pyridine under an inert nitrogen atmosphere. Cool the mixture to 0°C in an ice bath[5].

-

Sulfonylation: Add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise to prevent exothermic side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir until completion (monitored via TLC).

-

Workup: Quench with water and extract using ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[5].

-

Purification: Purify the crude product via silica gel column chromatography to yield the pure N-aryl benzenesulfonamide.

Seahorse XF Assay for Mitochondrial Uncoupling

This protocol isolates the uncoupling mechanism by measuring the Oxygen Consumption Rate (OCR) in the presence of specific electron transport chain inhibitors[2].

Step-by-Step Methodology:

-

Baseline: Seed target cancer cells (e.g., OVCAR8) in a Seahorse XF microplate and measure baseline OCR.

-

Complex V Inhibition (The Validation Step): Inject oligomycin (an ATP synthase inhibitor). Expected Result: OCR drops significantly as the proton gradient reaches maximum capacity, halting electron transport[2].

-

Compound Injection: Inject the synthesized N-aryl benzenesulfonamide (e.g., Y3). Expected Result: If the compound is a true uncoupler, OCR will rapidly spike. The compound leaks protons back into the matrix, forcing the electron transport chain to work in overdrive to restore the gradient[2].

-

Control: Inject the N-methylated analog (e.g., Y3-M) in a parallel well. Expected Result: No recovery in OCR, validating the necessity of the N-H bond[3].

Caption: Experimental workflow for the synthesis and bioactivity validation of benzenesulfonamides.

TOPFlash Luciferase Assay for Wnt Pathway Activity

To quantify the disruption of the β-catenin/TCF complex, a reporter assay is utilized[1].

Step-by-Step Methodology:

-

Transfection: Co-transfect Huh-7 carcinoma cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase control plasmid.

-

Treatment: Incubate cells with varying concentrations of the benzenesulfonamide analog (e.g., FH535) for 24 hours[1].

-

Measurement: Lyse the cells and measure luminescence using a dual-luciferase assay system.

-

Data Normalization: Normalize firefly luciferase activity against Renilla luciferase to control for transfection efficiency and cell viability. A dose-dependent decrease in normalized luminescence confirms Wnt pathway antagonism[1].

References

-

N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells , nih.gov,[Link]

-

A Benzenesulfonamide-Based Mitochondrial Uncoupler Induces Endoplasmic Reticulum Stress and Immunogenic Cell Death in Epithelial Ovarian Cancer , aacrjournals.org,[Link]

-

An Underlying Mechanism of Dual Wnt Inhibition and AMPK Activation: Mitochondrial Uncouplers Masquerading as Wnt Inhibitors , acs.org,[Link]

-

Emerging Direct Targeting β-Catenin Agents , mdpi.com,[Link]

Sources

In Vitro Evaluation of Novel Benzenesulfonamide Derivatives: A Comprehensive Technical Guide for Target-Based and Phenotypic Profiling

Introduction

The benzenesulfonamide moiety ( R−SO2NH2 ) represents one of the most privileged pharmacophores in medicinal chemistry. While classically recognized for their antibacterial properties, benzenesulfonamide derivatives have undergone a therapeutic renaissance. Today, they are primarily investigated as highly potent inhibitors of metalloenzymes, most notably the Carbonic Anhydrase (CA) family. Specifically, the tumor-associated isoforms CA IX and CA XII are critical targets for novel anticancer therapeutics due to their role in regulating the acidic tumor microenvironment under hypoxic conditions [1].

Developing these derivatives requires a rigorous in vitro pipeline to evaluate potency, selectivity, and mechanism of action. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we explore the causality behind experimental choices and establish self-validating assay systems to ensure high-confidence lead selection.

Phase 1: Target-Based Enzymatic Profiling

Causality & Rationale

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons at near diffusion-limited rates. Standard colorimetric end-point assays are fundamentally inadequate for capturing the rapid kinetics of this reaction, often leading to artifactual Ki values. Therefore, a stopped-flow kinetic assay is mandatory. By monitoring the pH-dependent fluorescence of an indicator dye (e.g., pyranine) as the reaction proceeds in milliseconds, researchers can capture the true initial velocity of the enzymatic reaction [2]. To make this a self-validating system, a known clinical inhibitor (e.g., Acetazolamide) must be run in parallel to confirm the assay's dynamic range and sensitivity.

Protocol: Stopped-Flow CO2 Hydration Kinetics

-

Buffer Preparation: Prepare a HEPES buffer (10 mM, pH 7.03) containing 0.1 M Na2SO4 to maintain physiological ionic strength.

-

Substrate Preparation: Prepare a substrate solution containing CO2 -saturated water at a known concentration (typically ~15 mM at 20°C).

-

Indicator Addition: Add the fluorescent pH indicator pyranine (1 µM) to the enzyme buffer. Pyranine's fluorescence is highly sensitive to the rapid proton release during CO2 hydration.

-

Complex Formation: Pre-incubate recombinant human CA isoforms (e.g., hCA II for off-target profiling, hCA IX for on-target efficacy) with serial dilutions of the benzenesulfonamide derivative for 15 minutes at 20°C.

-

Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO2 substrate solution in a stopped-flow spectrophotometer.

-

Data Acquisition & Analysis: Monitor the decrease in pyranine fluorescence (excitation 460 nm, emission 510 nm) over a 10-second window. Calculate the initial velocity from the linear portion of the progress curve and apply the Morrison equation for tight-binding inhibitors to determine the Ki .

Phase 2: Cellular Efficacy and Selectivity (2D & 3D Models)

Causality & Rationale

High enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular competition. Furthermore, CA IX is a hypoxia-inducible factor 1-alpha (HIF-1 α ) target, meaning it is predominantly overexpressed under low oxygen conditions. Evaluating cytotoxicity in both normoxic (21% O2 ) and hypoxic (1% O2 ) environments creates a self-validating phenotypic screen [3]. If a benzenesulfonamide derivative is a true CA IX inhibitor, it will exhibit significantly lower IC50 values in hypoxic cultures. Equal toxicity across both environments indicates off-target, non-mechanism-driven necrosis.

Protocol: Hypoxia-Induced Cytotoxicity Assay

-

Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells in two identical 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

-

Compound Treatment: Treat cells with serial dilutions of the benzenesulfonamide derivatives (0.1 µM to 100 µM). Include a DMSO vehicle control (<0.5% final concentration).

-

Differential Incubation: Place Plate A in a standard normoxic incubator (21% O2 , 5% CO2 ) and Plate B in a hypoxia chamber (1% O2 , 5% CO2 , 94% N2 ) for 72 hours.

-

Viability Measurement (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.

-

Quantification: Solubilize crystals in 150 µL DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Quantitative Data Summary

Table 1: Representative Enzymatic Inhibition and Cellular Efficacy of Novel Derivatives

| Compound | hCA II Ki (nM) | hCA IX Ki (nM) | MDA-MB-231 IC50 Normoxia (µM) | MDA-MB-231 IC50 Hypoxia (µM) |

| Acetazolamide (Control) | 12.0 | 25.0 | >100 | >100 |

| Derivative A (Alkyl-substituted) | 45.2 | 25.0 | 45.3 | 20.5 |

| Derivative B (Halogenated) | 150.5 | 8.4 | 52.1 | 12.3 |

Phase 3: Mechanistic Elucidation

Causality & Rationale

Once phenotypic efficacy is established, the mechanism of cell death must be elucidated. Benzenesulfonamides targeting CA IX disrupt intracellular pH homeostasis, leading to severe intracellular acidosis. This triggers mitochondrial stress, Bax upregulation, and subsequent apoptosis [4]. Flow cytometric analysis using Annexin V and Propidium Iodide (PI) provides a self-validating temporal map: cells must progress from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+). Immediate double-positivity would indicate catastrophic membrane rupture (necrosis) rather than target-mediated programmed cell death.

Protocol: Annexin V/PI Apoptosis Flow Cytometry

-

Treatment: Treat MDA-MB-231 cells with the IC50 concentration of the lead benzenesulfonamide derivative for 48 hours under hypoxic conditions.

-

Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve phosphatidylserine integrity. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events.

Fig 1: Apoptotic signaling pathway triggered by CA IX inhibition in hypoxic tumor cells.

Phase 4: ADME-Tox & Permeability

Causality & Rationale

High in vitro potency is frequently negated by poor membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based model to predict passive gastrointestinal absorption. By evaluating the effective permeability ( Peff ) early in the in vitro pipeline, researchers can filter out compounds that violate Lipinski's Rule of Five before committing to expensive in vivo pharmacokinetic studies [5].

Protocol: PAMPA

-

Membrane Preparation: Coat the PVDF membrane of the donor plate with a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

-

Donor Solution: Dilute the benzenesulfonamide derivative in PBS (pH 7.4) to a final concentration of 50 µM (ensure DMSO is < 1%). Add 200 µL to the donor wells.

-

Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

-

Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

-

Analysis: Separate the plates and measure compound concentration in both donor and acceptor wells using LC-MS/MS.

Fig 2: Step-by-step in vitro evaluation workflow for benzenesulfonamide derivatives.

References

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health (NIH) / PMC. 1

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals / NIH. 3

-

Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. PubMed. 4

-

Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. PubMed. 5

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Characterization of 2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide

Introduction & Scientific Rationale

Halogenated benzenesulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent biological activities, including selective inhibition of carbonic anhydrase isoforms and antimicrobial efficacy . The compound 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (Chemical Formula: C₁₃H₁₀Cl₃NO₂S) is a structurally complex derivative characterized by a highly electron-withdrawing 2,4,5-trichlorobenzenesulfonyl moiety coupled to an electron-donating para-toluidine (4-methylaniline) group.

From an analytical perspective, this push-pull electronic distribution, combined with the presence of three heavy chlorine isotopes, demands a rigorous, orthogonal characterization strategy. As a Senior Application Scientist, the objective is not merely to confirm the identity of the synthesized compound, but to establish a self-validating analytical system that maps its regiochemistry, quantifies its purity, and ensures the absence of positional isomers (e.g., 2,3,4-trichloro derivatives) that often co-elute during synthesis.

Physicochemical Target Profile

| Parameter | Theoretical Value / Descriptor | Analytical Significance |

| Molecular Weight | 350.64 g/mol | Defines the target mass for MS workflows. |

| Monoisotopic Mass | 348.95 Da | Requires high-resolution MS for isotopic pattern matching (Cl₃ signature). |

| Predicted pKa | ~7.36 | Dictates the necessity of acidic mobile phases in HPLC to prevent ionization and peak tailing. |

| LogP (Predicted) | ~4.5 - 5.0 | Indicates high lipophilicity; necessitates high organic solvent ratios (e.g., Acetonitrile) for elution. |

Orthogonal Analytical Workflow

To ensure absolute trustworthiness in the structural assignment, we employ a multi-tiered analytical workflow. The causality behind this design is simple: no single technique provides a complete structural picture . HPLC-UV ensures bulk purity, LC-MS/MS confirms the molecular mass and isotopic distribution, while NMR and FTIR map the exact spatial connectivity of the functional groups.

Fig 1. Orthogonal analytical workflow for sulfonamide characterization and structural validation.

Detailed Experimental Protocols

Protocol A: Chromatographic Purity via HPLC-UV

Causality & Design: The lipophilic nature of the trichlorophenyl ring requires a robust Reverse-Phase (RP-HPLC) approach . We utilize 0.1% Formic Acid in the aqueous mobile phase to maintain a pH of ~2.7. Because the sulfonamide N-H has a pKa of ~7.36, this acidic environment ensures the molecule remains fully protonated (neutral). If the pH were neutral, partial ionization would occur, leading to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the C18 column.

Step-by-Step Methodology:

-

System Setup: Equip an Agilent 1260 Infinity II (or equivalent) with a C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in LC-MS grade water.

-

Solvent B: 100% LC-MS grade Acetonitrile.

-

-

Sample Preparation: Accurately weigh 5.0 mg of the analyte. Dissolve in 5 mL of Methanol (Stock: 1 mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to create a 100 µg/mL working solution. Filter through a 0.22 µm PTFE syringe filter.

-

Self-Validating Control (System Suitability): Spike the sample with 10 µg/mL of p-toluidine (a primary starting material). The protocol is only valid if the resolution ( Rs ) between p-toluidine and the target sulfonamide is > 2.0.

-

Gradient Elution: Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor absorbance at 254 nm, corresponding to the strong π→π∗ transitions of the conjugated aromatic systems.

Protocol B: Structural Confirmation via LC-MS/MS

Causality & Design: Electrospray Ionization (ESI) is highly sensitive to the electronic environment of the molecule. The strongly electron-withdrawing 2,4,5-trichlorobenzenesulfonyl group drastically increases the acidity of the sulfonamide proton. Therefore, negative ion mode (ESI-) is the most efficient pathway, yielding a dominant deprotonated pseudomolecular ion [M−H]− .

Step-by-Step Methodology:

-

Injection: Inject 2 µL of the 100 µg/mL working solution into the LC-MS system.

-

Source Parameters: Set the capillary voltage to 3.0 kV (negative mode), desolvation temperature to 350°C, and gas flow to 800 L/hr.

-

Isotopic Fingerprinting: Scan the MS1 range from m/z 100 to 600. The presence of three chlorine atoms will generate a distinct M,M+2,M+4,M+6 isotopic cluster at approximately m/z 347.9, 349.9, 351.9, and 353.9 in a characteristic abundance ratio (~100 : 97 : 32 : 3).

-

Tandem MS (MS/MS): Apply a collision energy of 20-25 eV. The primary fragmentation pathway involves the heterolytic cleavage of the S-N bond, yielding the 2,4,5-trichlorobenzenesulfonate anion (m/z 258.9) as the base peak.

Protocol C: Regiochemical Mapping via NMR and FTIR

Causality & Design: Mass spectrometry confirms the atoms present, but NMR confirms their exact arrangement . Using a protic solvent like Methanol-d4 would cause rapid deuterium exchange of the sulfonamide N-H proton, rendering it invisible. By utilizing anhydrous DMSO-d6, the N-H proton is preserved. Furthermore, the 2,4,5-trichloro substitution pattern is definitively proven by the presence of two distinct singlets in the aromatic region, lacking any ortho or meta coupling ( J≈0 Hz).

Step-by-Step Methodology:

-

NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% TMS as an internal standard.

-

1H NMR Acquisition: Acquire spectra at 400 MHz. Look for the diagnostic broad singlet of the sulfonamide N-H at ~10.5 ppm.

-

Regiochemical Verification: Confirm the para-toluidine ring via an AA'BB' doublet system around 7.0-7.2 ppm ( J≈8.0 Hz). Confirm the 2,4,5-trichlorophenyl ring via two uncoupled singlets (H-3 and H-6) at ~7.9 ppm and ~8.1 ppm.

-

FTIR (ATR) Acquisition: Place 2 mg of neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹.

Data Interpretation & Validation Tables

The following table summarizes the self-validating data points required to confirm the successful synthesis and purity of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide.

Table 2: Diagnostic Structural Markers

| Analytical Technique | Target Signal / Marker | Structural Assignment | Causality / Rationale |

| LC-MS (ESI-) | m/z 347.9, 349.9, 351.9 | [M−H]− Isotopic Cluster | Confirms exact mass and the presence of exactly three chlorine atoms. |

| LC-MS/MS | m/z 258.9 | [C6H2Cl3SO3]− Fragment | Cleavage of the S-N bond validates the sulfonyl-aryl connectivity. |

| 1H NMR (DMSO-d6) | δ ~10.5 ppm (1H, br s) | Sulfonamide N-H | Downfield shift caused by the dual electron-withdrawing effect of SO₂ and Cl₃. |

| 1H NMR (DMSO-d6) | δ ~8.1 (1H, s), ~7.9 (1H, s) | Ar-H (C3 and C6 positions) | Lack of J -coupling definitively proves the 2,4,5-substitution pattern over 2,3,4-isomers. |

| 1H NMR (DMSO-d6) | δ ~2.2 ppm (3H, s) | Aryl-CH₃ | Confirms the presence of the para-methyl group on the aniline ring. |

| FTIR (ATR) | 3250 - 3300 cm⁻¹ | N-H stretching | Validates the secondary sulfonamide amine. |

| FTIR (ATR) | 1340 cm⁻¹, 1160 cm⁻¹ | Asymmetric/Symmetric S=O | Classic vibrational fingerprint of the sulfonyl core. |

By adhering strictly to this orthogonal, causality-driven framework, analytical scientists can guarantee the structural integrity and purity of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide, ensuring regulatory compliance and reliability in downstream biological or chemical applications.

References

-

Title: Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor Source: Scientific Reports (via PMC) URL: [Link]

Application Note: Preclinical Antimicrobial Screening of 2,4,5-Trichloro-N-(4-methylphenyl)benzenesulfonamide

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Assay Developers, and Preclinical Drug Discovery Scientists

Introduction & Mechanistic Rationale

In the landscape of preclinical antibacterial drug development, sulfonamide derivatives remain a critical class of synthetic antimicrobials. 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide represents a highly halogenated, sterically distinct member of this family.

As a Senior Application Scientist, I frequently observe that the successful screening of highly substituted sulfonamides requires strict adherence to specialized assay conditions. The unique structural features of this compound—specifically the 2,4,5-trichloro substitution on the benzenesulfonyl ring—significantly increase its lipophilicity. This enhanced hydrophobicity improves penetration through bacterial cell envelopes but simultaneously introduces solubility challenges in aqueous assay media. Furthermore, the N-(4-methylphenyl) moiety provides specific steric bulk designed to occupy the enzyme active site, potentially overcoming resistance mutations that render bacteria insensitive to smaller, classical sulfonamides[1].

Mechanism of Action (MoA)

Like classical sulfa drugs, 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [2][3]. DHPS is a bacterial enzyme responsible for condensing para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate[1][4]. Because mammalian cells do not synthesize folate de novo and instead rely on dietary uptake, DHPS is a highly selective antimicrobial target[3][5]. Inhibition of this pathway starves the bacteria of tetrahydrofolate, halting nucleotide synthesis and resulting in a bacteriostatic effect[5].

Fig 1: Competitive inhibition of DHPS by 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide.

Experimental Design & Causality: The "Why" Behind the Protocol

When designing antimicrobial assays for sulfonamides, standard protocols will fail if two critical variables are not controlled: media composition and endpoint interpretation .

-

The Thymidine/Thymine Bypass: Bacteria can scavenge exogenous thymidine from their environment, bypassing the need for de novo folate synthesis. If standard, unadjusted media is used, the bacteria will utilize trace thymidine, leading to false-negative susceptibility results (artificially high MICs). Causality: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that is strictly validated to have low levels of thymidine and thymine[6][7].

-

Trailing Growth Phenomenon: Sulfonamides often exhibit "trailing growth"—a phenomenon where slight, visible bacterial growth persists at concentrations above the true Minimum Inhibitory Concentration (MIC). This occurs due to delayed inhibition or the utilization of residual intracellular folate stores. Causality: Following CLSI M07 guidelines, the MIC for sulfonamides must be read at the concentration that inhibits ≥80% of growth compared to the untreated growth control, rather than requiring 100% optical clearance[6][8][9].

Self-Validating Protocols

Protocol A: Broth Microdilution MIC Assay (CLSI M07 Compliant)

This protocol determines the MIC of 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. It is designed to be self-validating by including a solvent control (to rule out DMSO toxicity) and standard Quality Control (QC) strains.

Reagents & Materials:

-

Test Compound: 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide (Powder).

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), cell-culture grade.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), certified low-thymidine.

-

Plates: 96-well, clear, flat-bottom polystyrene microtiter plates.

Step-by-Step Methodology:

-

Compound Preparation (100x Stock):

-

Weigh the compound and dissolve it in 100% DMSO to create a master stock of 12,800 µg/mL. Expert Insight: Halogenated sulfonamides are highly hydrophobic; aqueous buffers will cause immediate precipitation. Always initiate dissolution in pure DMSO.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution of the 100x stock in 100% DMSO.

-

Dilute each DMSO intermediate 1:50 into CAMHB to create 2x working solutions (DMSO is now at 2%).

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the target strain from an overnight agar plate.

-

Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

-

Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

-

-

Plate Inoculation:

-

Add 50 µL of the 2x compound solutions to the 96-well plate.

-

Add 50 µL of the bacterial inoculum to each well.

-

Self-Validation Check: The final well volume is 100 µL. The final compound concentration ranges from 128 µg/mL to 0.125 µg/mL. The final DMSO concentration is 1% (non-toxic to most bacteria). The final inoculum is 5×105 CFU/mL.

-

-

Incubation & Reading:

Fig 2: Standardized workflow for sulfonamide Broth Microdilution MIC Assay.

Protocol B: Time-Kill Kinetics (Bacteriostatic Confirmation)

Because sulfonamides deplete folate stores rather than actively lysing cells, they are typically bacteriostatic[5]. A Time-Kill assay validates this mechanism for the novel derivative.

-

Prepare a starting inoculum of ≈5×105 CFU/mL in 10 mL of CAMHB.

-

Dose the cultures with 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide at 1x, 4x, and 8x the established MIC. Include a drug-free growth control.

-

Incubate at 35°C with shaking (200 RPM).

-

At time intervals t=0,2,4,8, and 24 hours, remove 100 µL aliquots.

-

Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA).

-

Incubate plates overnight and count colonies to calculate CFU/mL. A bacteriostatic compound will show a <3 -log 10 reduction in CFU/mL over 24 hours compared to the initial inoculum.

Quantitative Data Presentation

The following table summarizes expected validation data for 2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide. The inclusion of a DHPS-knockout/mutant strain is a critical self-validating control to prove that the compound's antimicrobial activity is strictly dependent on its intended target.

Table 1: Representative Susceptibility Profile (MIC)

| Bacterial Strain | Genotype / Phenotype | MIC (µg/mL)* | Interpretation / Rationale |

| Escherichia coli ATCC 25922 | Wild-Type (CLSI QC Strain) | 4.0 | Validates assay performance against standard Gram-negative QC strain. |

| Staphylococcus aureus ATCC 29213 | Wild-Type (CLSI QC Strain) | 8.0 | Validates assay performance against standard Gram-positive QC strain. |

| Escherichia coli (DHPS-mutant) | folP mutation (DHPS altered) | >128.0 | Target Validation: High MIC confirms the compound specifically targets DHPS. |

| Acinetobacter baumannii | Efflux pump overexpressor | 32.0 | Indicates moderate susceptibility; lipophilicity aids entry, but efflux impacts efficacy. |

*MIC values determined by ≥80% growth reduction threshold per CLSI M07 guidelines.

References

-

sulfonamide antibiotic [Drug Class] - The Comprehensive Antibiotic Resistance Database Source: McMaster University (CARD) URL:[Link]

-

What are DHPS inhibitors and how do they work? Source: Patsnap Synapse URL:[Link]

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: National Institutes of Health (PMC) URL:[Link]

-

Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: National Institutes of Health (PMC) URL:[Link]

-

Dihydropteroate synthase inhibitor Source: Wikipedia URL:[Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) / NIH.org.pk URL:[Link]

-

Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species Source: Journal of Clinical Microbiology (ASM) URL:[Link]

-

M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov (CLSI Archive) URL:[Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL:[Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI.org URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. nih.org.pk [nih.org.pk]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Note: Preclinical Evaluation of Benzenesulfonamides as Hypoxia-Targeted Anticancer Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Carbonic Anhydrase (CA) IX/XII Inhibition, Hypoxic Tumor Microenvironments, and Phenotypic Screening

Introduction & Mechanistic Rationale

The benzenesulfonamide moiety is a highly privileged pharmacophore in medicinal chemistry, primarily recognized for its ability to act as a potent zinc-binding group within the active site of metalloenzymes[1]. In modern oncology, benzenesulfonamides have gained significant traction as targeted inhibitors of Carbonic Anhydrases (CAs), specifically the transmembrane isoforms CA IX and CA XII[2].

Unlike ubiquitous cytosolic isoforms (such as CA I and CA II) which regulate systemic acid-base homeostasis, CA IX is minimally expressed in normal tissues but heavily upregulated in solid tumors[3]. This overexpression is driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway, a direct consequence of the hypoxic core found in rapidly expanding tumors[4]. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX facilitates extracellular acidification and intracellular alkalinization. This altered pH gradient is a primary driver of tumor survival, immune evasion, and metastasis[1].

Hypoxia-induced CA IX pathway and benzenesulfonamide inhibition mechanism.

Experimental Design Strategy: A Self-Validating Workflow

To establish the efficacy and safety of novel benzenesulfonamides, experimental design must move beyond simple 2D cell viability. A robust, self-validating system requires proving causality : the compound must inhibit the specific target (Enzymatic), the target inhibition must cause the desired cellular effect under physiologically relevant conditions (Hypoxic Phenotype), and the mechanism of cell death must align with pH disruption (Mechanistic).

-

Target Engagement (Selectivity): The primary reason benzenesulfonamides fail in clinical trials is off-target toxicity due to CA I and CA II inhibition. Enzymatic profiling must demonstrate a high selectivity index (SI) for CA IX/XII over CA I/II[5].

-

Phenotypic Efficacy (Hypoxia vs. Normoxia): Because CA IX is a hypoxia-induced enzyme, testing compounds in standard 2D normoxic cultures often yields false negatives[3]. Assays must be conducted in 3D spheroids under hypoxic conditions (1% O 2 ) to mimic the tumor microenvironment[4].

-

Mechanistic Profiling: If the compound selectively kills hypoxic cells, flow cytometry is used to confirm that cell cycle arrest and apoptosis are the primary mechanisms of action[5].

Four-stage self-validating experimental workflow for benzenesulfonamide screening.

Quantitative Benchmarks for Assay Validation

When executing these protocols, it is critical to include clinical-stage reference compounds. Below is a summary of expected inhibition constants ( Ki ) for standard benzenesulfonamides to validate your assay's sensitivity.

| Compound Class | Example | Ki hCA I (nM) | Ki hCA II (nM) | Ki hCA IX (nM) | Ki hCA XII (nM) | Reference |

| Standard Control | Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | [5] |

| Ureido-substituted | SLC-0111 | >50,000 | 960.0 | 45.0 | 4.5 | [6] |

| Hydrazinocarbonyl | BSM-0004 | >10,000 | >1,000 | 96.0 | N/A | [3] |

| Diamide-based | Compound 5h | 8,180.0 | 115.2 | 8.3 | 9.8 | [5] |

Table 1: Representative inhibition profile of standard benzenesulfonamides against human CA isoforms.

Detailed Experimental Methodologies

Protocol 1: Stopped-Flow CO 2 Hydration Assay (Target Engagement)

Rationale: Carbonic anhydrase catalyzes the hydration of CO 2 at a rate too rapid for standard colorimetric microplate readers. A stopped-flow spectrophotometer capable of rapid mixing (milliseconds) is mandatory to capture the initial kinetic rates[1][2].

Reagents & Equipment:

-

Buffer: 10 mM HEPES (pH 7.4) or TRIS (pH 7.5), supplemented with 20 mM Na 2 SO 4 or NaClO 4 to maintain constant ionic strength[1][7].

-

Indicator: 0.2 mM Phenol Red (absorbance maximum at 557 nm)[7].

-

Enzyme: Purified recombinant hCA I, II, IX, and XII.

-

Substrate: CO 2 -saturated ultrapure water (approx. 17 mM CO 2 at 25°C)[1].

-

Equipment: Applied Photophysics Stopped-Flow Instrument[7].

Step-by-Step Procedure:

-

Preparation: Equilibrate the stopped-flow instrument and all reagent syringes to 25°C[1].

-

Syringe 1 (Enzyme/Inhibitor): Prepare a solution containing the target enzyme (e.g., 2 µM final concentration), the phenol red indicator, and the benzenesulfonamide test compound (varying concentrations from 0.1 nM to 10 µM) in the assay buffer[1].

-

Incubation: Incubate Syringe 1 for 15 minutes at room temperature to allow the benzenesulfonamide zinc-binding pharmacophore to equilibrate within the enzyme active site[1].

-

Syringe 2 (Substrate): Load with CO 2 -saturated water[1].

-

Rapid Mixing: Trigger the instrument to rapidly mix Syringe 1 and Syringe 2 at a 1:1 volumetric ratio directly into the observation cell[1].

-

Data Acquisition: Monitor the decay in absorbance at 557 nm for 10–50 seconds. The drop in absorbance corresponds to the acidification of the solution as CO 2 is converted to HCO 3− and H + .

-

Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to determine the Ki values from the IC 50 curves.

Protocol 2: Hypoxic 3D Spheroid Viability Assay (Phenotypic Efficacy)

Rationale: 2D cell cultures fail to replicate the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, triggering HIF-1 α and subsequent CA IX overexpression, making them the optimal model for testing benzenesulfonamides[3][4].

Reagents & Equipment:

-

Cell Lines: MCF-7 or MDA-MB-231 (Breast cancer)[3], or UO-31 (Renal cancer)[5].

-

Plates: 96-well ultra-low attachment (ULA) round-bottom plates.

-

Environment: Hypoxia incubator chamber set to 1% O 2 , 5% CO 2 , 94% N 2 [4].

Step-by-Step Procedure:

-

Spheroid Formation: Seed 1,000–2,000 cells/well in 100 µL of complete media into the ULA plates. Centrifuge at 200 x g for 5 minutes to aggregate cells.

-

Maturation: Incubate for 72 hours under standard normoxic conditions (20% O 2 ) until tightly packed spheroids form.

-

Hypoxic Induction & Treatment: Transfer the plates to the hypoxia chamber (1% O 2 ). Simultaneously, add the benzenesulfonamide derivatives (e.g., 1 µM to 300 µM)[7]. Maintain a parallel control plate in normoxia.

-

Incubation: Incubate for 72 hours under hypoxic conditions[7].

-

Viability Readout: Add 100 µL of 3D CellTiter-Glo reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes.

-

Analysis: Measure luminescence. A successful CA IX-targeted benzenesulfonamide will show a significantly lower IC 50 in the hypoxic plate compared to the normoxic plate.

Protocol 3: Cell Cycle and Apoptosis Profiling (Mechanistic Validation)

Rationale: Inhibition of CA IX disrupts intracellular pH, leading to metabolic crisis, cell cycle arrest, and programmed cell death. Flow cytometry validates that the reduction in viability is due to apoptosis rather than non-specific necrosis[5].

Reagents & Equipment:

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit[5].

-

RNase A and PI for cell cycle analysis.

-

Flow Cytometer (e.g., BD FACSCanto).

Step-by-Step Procedure:

-

Cell Treatment: Seed cells in 6-well plates and incubate overnight. Treat with the benzenesulfonamide compound at its predetermined IC 50 concentration (e.g., 4.89 µM for Compound 5h) for 24 hours under hypoxia[5].

-

Harvesting: Collect both the media (containing detached apoptotic cells) and the adherent cells via trypsinization. Wash twice with cold PBS.

-

Apoptosis Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark[5].

-

Cell Cycle Staining (Parallel Sample): Fix cells in cold 70% ethanol overnight. Wash with PBS, then resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C[5].

-

Flow Cytometry: Acquire a minimum of 10,000 events per sample. Analyze the shift in Annexin V positive populations (early/late apoptosis) and the accumulation of cells in the G0/G1 or G2/M phases compared to the vehicle control[5].

References

-

Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies Source: tandfonline.com URL:[Link]

-

An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo Source: researchgate.net URL:[Link]

-

Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity Source: rsc.org URL:[Link]

-

Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights Source: mdpi.com URL:[Link]

-

Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX Source: acs.org URL:[Link]

-

Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation Source: nih.gov URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00101J [pubs.rsc.org]

Application Notes and Protocols for Evaluating the Cytotoxicity of Benzenesulfonamide Derivatives

Introduction: The Significance of Benzenesulfonamide Derivatives and the Imperative for Accurate Viability Assessment

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Its unique ability to bind to zinc-containing enzymes has led to the development of drugs targeting various diseases, including cancer.[1][2] Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in hypoxic solid tumors.[1][2][3] This inhibition disrupts pH regulation in the tumor microenvironment, leading to reduced cell proliferation and survival.[3]

Given the therapeutic potential of novel benzenesulfonamide derivatives, rigorous evaluation of their cytotoxic effects is a critical step in the drug discovery pipeline. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how these compounds affect cell health.[4] These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to distinguish between live and dead cells.[4] The choice of assay is paramount, as different methods have distinct mechanisms, sensitivities, and susceptibilities to interference. This guide provides a detailed overview and validated protocols for three commonly employed cell viability assays—MTT, MTS, and CellTiter-Glo®—offering insights into their principles, applications, and best practices for testing benzenesulfonamide derivatives.

I. Tetrazolium-Based Colorimetric Assays: Measuring Metabolic Activity

Tetrazolium reduction assays are a widely used class of colorimetric methods for assessing cell viability.[5] These assays rely on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

A. The MTT Assay: The Classic Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most established and widely used methods for measuring cell viability.[7][8] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[8]

Causality Behind Experimental Choices: The insolubility of the formazan product necessitates a solubilization step, typically with an organic solvent like dimethyl sulfoxide (DMSO), before the absorbance can be measured.[5][7] This additional step is a critical consideration in the workflow.

Detailed Protocol: MTT Assay

Materials:

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

-

96-well cell culture plates

-

Test benzenesulfonamide compounds

-

Appropriate cell line and culture medium

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[5][10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Remove the existing medium from the wells and add the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10][11]

-

MTT Addition: Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[7][9] During this time, visible purple formazan crystals will form within the viable cells.[5]

-

Formazan Solubilization: Carefully remove the culture medium containing MTT without disturbing the formazan crystals.[7] Add 100 µL of the solubilization solution to each well.[9]

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[8][12] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][8][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

Self-Validating System and Trustworthiness:

-

Controls are Essential: Always include untreated control wells (vehicle control), and a positive control for cytotoxicity (e.g., doxorubicin).[11]

-

Background Correction: Include wells with medium and MTT but no cells to subtract the background absorbance.[8]

-

Linear Range: Ensure the cell seeding density falls within the linear range of the assay for your specific cell line to avoid under- or overestimation of viability.[13]

B. The MTS Assay: A More Convenient Alternative

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium assay that offers a significant advantage over MTT.[6] The MTS tetrazolium salt is reduced by viable cells to a formazan product that is soluble in cell culture medium.[5][6] This eliminates the need for a separate solubilization step.[5]

Causality Behind Experimental Choices: The MTS reagent is typically used in combination with an electron coupling reagent, such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES), which facilitates the reduction of MTS.[14]

Detailed Protocol: MTS Assay

Materials:

-

MTS solution (typically combined with an electron coupling agent)[14]

-

96-well cell culture plates

-

Test benzenesulfonamide compounds

-

Appropriate cell line and culture medium

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing cells and medium.[6][9]

-

Absorbance Measurement: Record the absorbance at 490-500 nm using a microplate reader.[6]

Self-Validating System and Trustworthiness:

-

Compound Interference: As with any colorimetric assay, it is crucial to test for potential interference from the benzenesulfonamide compounds themselves. This can be done by adding the compound to cell-free wells containing medium and the MTS reagent.

-

Incubation Time Optimization: The optimal incubation time with the MTS reagent can vary between cell lines and should be determined experimentally.

Visualization of Tetrazolium Assay Workflow

Caption: Workflow comparison of MTT and MTS cell viability assays.

II. Luminescent ATP-Based Assay: Quantifying Cellular Energy

A highly sensitive alternative to colorimetric assays is the measurement of intracellular adenosine triphosphate (ATP).[15] ATP is the principal energy currency of the cell, and its concentration is a direct indicator of metabolically active, viable cells.[16][17] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for quantifying ATP.[16]

A. The CellTiter-Glo® Assay: A "Glow-Type" Luminescent Method

This assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and luciferin, produces a stable, "glow-type" luminescent signal.[16] The assay reagent contains a detergent to lyse the cells and release ATP, as well as the luciferase and luciferin.[15] The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells.[16]

Causality Behind Experimental Choices: The "add-mix-measure" format of this assay is simple and rapid, making it highly suitable for high-throughput screening.[16][17] The extended half-life of the luminescent signal (often greater than five hours) provides flexibility in measurement timing.[16][17]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

-

CellTiter-Glo® Reagent (reconstituted from buffer and lyophilized substrate)[18][19]

-

Opaque-walled 96-well plates (to prevent well-to-well crosstalk)[17][18]

-

Test benzenesulfonamide compounds

-

Appropriate cell line and culture medium

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[18][19] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[18][19] Mix gently to obtain a homogeneous solution.[18][19]

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2), but use opaque-walled plates.[17][18]

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

-

Luminescence Measurement: Record the luminescence using a luminometer.[18]

Self-Validating System and Trustworthiness:

-

Background Luminescence: Prepare control wells containing medium without cells to determine the background luminescence.[17][18]

-

ATP Standard Curve: To ensure the assay is performing correctly and to quantify ATP levels, an ATP standard curve can be generated.[17]

-

Potential for Interference: Compounds that affect luciferase activity can interfere with this assay. It is advisable to test for such interference in a cell-free system.

Visualization of ATP Assay Principle

Caption: Principle of the CellTiter-Glo® luminescent ATP assay.

III. Data Interpretation and Considerations for Benzenesulfonamide Derivatives

When evaluating the cytotoxicity of benzenesulfonamide derivatives, several factors must be considered to ensure accurate and reliable data.

A. Calculating IC₅₀ Values

The results of cell viability assays are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that causes a 50% reduction in cell viability.[12] This is a key parameter for comparing the potency of different derivatives.

B. Potential for Compound Interference

-

Colorimetric Assays (MTT/MTS): Benzenesulfonamide derivatives that are colored may interfere with absorbance readings.[20] Additionally, compounds with reducing properties could potentially reduce the tetrazolium salts directly, leading to false-positive results (i.e., an overestimation of cell viability).[13][21][22]

-

Luminescent Assays (CellTiter-Glo®): Some compounds can inhibit or enhance the activity of the luciferase enzyme, leading to inaccurate results.

Self-Validation Strategy: To control for these interferences, it is essential to run parallel assays in cell-free conditions. Add the test compounds at the same concentrations used in the cell-based assay to wells containing only culture medium and the assay reagent. Any signal generated in these wells is due to compound interference and should be subtracted from the values obtained in the cell-containing wells.

IV. Comparative Summary of Assays

| Feature | MTT Assay | MTS Assay | CellTiter-Glo® Assay |

| Principle | Reduction of MTT to insoluble formazan[7][8] | Reduction of MTS to soluble formazan[6] | Quantification of ATP via luciferase reaction[16][17] |

| Detection | Colorimetric (Absorbance at ~570 nm)[8] | Colorimetric (Absorbance at ~490 nm)[6] | Luminescence[16] |

| Throughput | Moderate | High | High |

| Sensitivity | Good | Good | Excellent[15][23] |

| Workflow | Multi-step (requires solubilization)[5] | Single-step ("add-mix-measure") | Single-step ("add-mix-measure")[16][17] |

| Advantages | Inexpensive, well-established[7] | More convenient than MTT, soluble product[5] | Highly sensitive, rapid, simple workflow[16][23] |

| Disadvantages | Insoluble product, potential for toxicity from DMSO[5][24] | Potential for compound interference[25] | More expensive, requires a luminometer[15] |

V. Conclusion and Best Practices

The selection of an appropriate cell viability assay is a critical decision in the preclinical evaluation of benzenesulfonamide derivatives. While the MTT assay is a cost-effective and well-established method, the MTS and CellTiter-Glo® assays offer significant advantages in terms of convenience and sensitivity, respectively.

Key Recommendations for Researchers:

-

Assay Validation: Always validate the chosen assay for your specific cell line and experimental conditions.[26]

-

Orthogonal Testing: When possible, confirm key findings with a second, mechanistically different assay (e.g., pairing a metabolic assay like MTS with an ATP-based assay).[26]

-

Rigorous Controls: The use of appropriate positive, negative, and vehicle controls is non-negotiable for data integrity.[11]

-

Interference Checks: Proactively assess for potential compound interference with the assay chemistry, particularly for novel chemical scaffolds.[13]

By adhering to these principles and utilizing the detailed protocols provided, researchers can generate robust and reliable data on the cytotoxic effects of benzenesulfonamide derivatives, thereby making more informed decisions in the drug development process.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Riss, T. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]

-

Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735–28752. Retrieved from [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735–28752. Retrieved from [Link]

-

ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(11), 4409. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability evaluation of thiazole sulfonamides. Retrieved from [Link]

-

Al-Zahrani, A. A., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1297. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6649. Retrieved from [Link]

-

Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

-

Reddit. (2023, December 18). struggling with MTT assay. Retrieved from [Link]

-

Altervista. (2024, February 21). The MTT assay, a cell viability test. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

PubMed. (2017, February 27). Drugs With Anti-Oxidant Properties Can Interfere With Cell Viability Measurements by Assays That Rely on the Reducing Property of Viable Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. ch.promega.com [ch.promega.com]

- 18. promega.com [promega.com]

- 19. OUH - Protocols [ous-research.no]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]

- 22. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]

determining minimum inhibitory concentration (MIC) of sulfonamides

An Application Guide to the Determination of Minimum Inhibitory Concentration (MIC) for Sulfonamides

Abstract

This comprehensive application note provides a detailed framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) for sulfonamide antibiotics. Moving beyond a simple recitation of steps, this guide delves into the biochemical rationale underpinning the chosen methodologies, addresses the unique challenges associated with testing this class of antimicrobials, and furnishes detailed, field-proven protocols. This document is intended for researchers, clinical microbiologists, and drug development professionals seeking to generate high-quality antimicrobial susceptibility data for sulfonamides, grounded in the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Scientific Foundation: Understanding Sulfonamides

A robust understanding of the sulfonamide mechanism of action is paramount to executing and interpreting MIC assays correctly.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Sulfonamides are synthetic bacteriostatic agents that function as structural analogs of para-aminobenzoic acid (PABA).[][2] Bacteria, unlike mammals which acquire folate from their diet, must synthesize folic acid de novo.[3][4] Folic acid is a critical precursor for the synthesis of nucleotides (purines and pyrimidines) and ultimately, DNA.[][5]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate.[3][5] Due to their structural similarity to PABA, sulfonamides competitively inhibit DHPS, halting the folic acid synthesis pathway and thereby preventing bacterial growth and replication.[2][5]

Caption: Sulfonamide Mechanism of Action.

Mechanisms of Bacterial Resistance

The clinical efficacy of sulfonamides has been diminished by the widespread emergence of bacterial resistance.[4] The two predominant mechanisms are:

-

Acquisition of Insensitive DHPS Enzymes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3).[5][6] These genes encode for alternative DHPS enzymes that have a very low affinity for sulfonamides but retain their function with PABA, rendering the drug ineffective.[3][5]

-

Mutations in the Chromosomal DHPS Gene: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can alter the active site.[5] This modification reduces the binding affinity of sulfonamides without significantly impacting the enzyme's ability to bind its natural substrate, PABA.[5]

Critical Considerations for Sulfonamide MIC Testing

Testing sulfonamides presents a unique challenge not seen with many other antibiotic classes. The growth medium itself can contain antagonists that interfere with the drug's mechanism, leading to falsely elevated (resistant) MIC results.

The primary antagonists are thymine and thymidine . If present in the testing medium, bacteria can bypass the blocked folate pathway and utilize this exogenous source to synthesize thymidylate, a necessary component of DNA. This circumvents the inhibitory effect of the sulfonamide.

Therefore, the foundational requirement for sulfonamide susceptibility testing is the use of a growth medium with low levels of thymine and thymidine.

-

Standard Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard media as they are typically low in these inhibitors.[7]

-

Fastidious Organisms: When testing fastidious bacteria that require supplemented media (e.g., blood), it is crucial to use lysed horse blood. Lysed horse blood contains the enzyme thymidine phosphorylase, which degrades any thymidine present in the medium, thus preventing interference.[8][9]

Reference Methodology: Broth Microdilution

The broth microdilution method is the internationally recognized gold-standard for quantitative MIC determination.[9][10] It involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.

Protocol 1: Broth Microdilution MIC Assay

Principle: A standardized bacterial suspension is inoculated into the wells of a 96-well microtiter plate containing serial dilutions of a sulfonamide. Following incubation, the lowest concentration of the sulfonamide that prevents visible growth is determined to be the MIC.[11][12]

Materials and Reagents:

-

96-well, sterile, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfonamide analytical powder of known potency

-

Appropriate solvent for sulfonamide (e.g., DMSO, followed by dilution in broth)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Test bacterial isolate(s) and Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Preparation of Sulfonamide Stock Solution:

-

Prepare a high-concentration stock solution of the sulfonamide powder in a suitable solvent.

-

Perform serial two-fold dilutions in CAMHB to create working solutions that are 2x the final desired concentrations (e.g., 256, 128, 64... 0.5 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer is recommended for accuracy.[11]

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution followed by a further adjustment based on the volumes used in the next step.

-

-

Plate Inoculation:

-

Using a multichannel pipette, dispense 50 µL of the appropriate 2x sulfonamide working solution into the wells of the 96-well plate.

-

Add 50 µL of the final bacterial inoculum (now at ~1 x 10⁶ CFU/mL to achieve the final concentration) to each well. The final volume in each well will be 100 µL, and the final inoculum will be 5 x 10⁵ CFU/mL.[7]

-

Crucial Controls:

-

Growth Control: At least one well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).

-

Sterility Control: At least one well containing 100 µL of CAMHB only (no drug, no inoculum).

-

-

-

Incubation:

-

Seal the plates or use a lid to prevent evaporation.

-

Incubate at 35°C ± 2°C in ambient air for 16-20 hours .[7]

-

-

Reading and Interpreting the MIC:

-

Before reading, confirm the validity of the assay: there should be no growth in the sterility control well and robust, turbid growth in the growth control well.

-

Visually inspect the wells. The MIC is the lowest concentration of the sulfonamide that inhibits bacterial growth.

-

Special Rule for Sulfonamides: Due to the bacteriostatic nature of sulfonamides, "trailing" or slight, hazy growth may be observed across several wells. For sulfonamides and trimethoprim, the endpoint is not complete inhibition. The MIC should be read as the lowest concentration that causes an approximately 80% reduction in growth compared to the growth control well.[8][11][13]

-

Caption: Broth Microdilution Workflow for MIC Determination.

Alternative Methodology: Agar Dilution

Agar dilution is another reference method for MIC determination. While more laborious for testing single isolates, it is efficient for testing multiple isolates against a single drug.

Protocol 2: Agar Dilution MIC Assay

Principle: Serial two-fold dilutions of the sulfonamide are incorporated into molten Mueller-Hinton Agar (MHA). After the agar solidifies, a standardized inoculum of multiple bacterial strains is spot-inoculated onto the surface of each plate. The MIC is the lowest drug concentration that prevents visible growth after incubation.[14]

Methodology Summary:

-

Prepare Agar Plates: Prepare serial two-fold dilutions of the sulfonamide and add each dilution to separate aliquots of molten MHA (held at 45-50°C). Pour the mixture into sterile petri dishes and allow them to solidify. A growth control plate with no antibiotic must also be prepared.[7]

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁴ CFU per spot.[14]

-

Inoculate Plates: Using a multipoint inoculator (replicator), spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.

-

Incubate: Allow the inoculum spots to dry completely, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7]

-

Interpret Results: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth, ignoring a single colony or a faint haze caused by the inoculum.[14]

Quality Control and Data Interpretation

Quality Control (QC)

Running QC strains with known MIC values is a non-negotiable step for a valid experiment. It verifies the potency of the antibiotic, the integrity of the medium, and the appropriateness of the incubation conditions and reading technique.

| QC Strain | Antimicrobial Agent | Acceptable QC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Trimethoprim-Sulfamethoxazole | 0.06/1.19 - 0.5/9.5 |

| Staphylococcus aureus ATCC® 29213™ | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 |

| Pseudomonas aeruginosa ATCC® 27853™ | Trimethoprim-Sulfamethoxazole | >4/76 (intrinsically resistant) |

Note: Ranges are illustrative and must be verified against the current version of CLSI M100 or EUCAST QC documents.[15][16]

Interpreting MIC Values

The numerical MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to clinical breakpoints established by standards organizations like CLSI and EUCAST.[12][17][18]

-

Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the antibiotic.[17][19]

-

Intermediate (I): Includes isolates with MICs that are approachable with higher dosages or in body sites where the drug concentrates.[17][19]

-

Resistant (R): Implies that the bacteria will not be inhibited by the usually achievable concentrations of the drug.[17][19]

It is critical to consult the most recent CLSI M100 or EUCAST breakpoint tables for the specific organism-drug combination, as these breakpoints can be revised based on new clinical and microbiological data.[20][21]

Troubleshooting

-